![molecular formula C19H18N2O2S B2634959 N-(2-isopropylphenyl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034226-10-1](/img/structure/B2634959.png)
N-(2-isopropylphenyl)-4-(thiazol-2-yloxy)benzamide
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Description
N-(2-isopropylphenyl)-4-(thiazol-2-yloxy)benzamide, also known as ML167, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising effects in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
Pharmacological Evaluation and Molecular Docking Studies
Benzofused thiazole derivatives, including structures similar to the query compound, have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These compounds have been shown to possess significant anti-inflammatory activity in in vitro models, in addition to potential antioxidant properties. Molecular docking studies have further supported their potential mechanism of action, highlighting the relevance of such structures in developing new therapeutic agents (Raut et al., 2020).
Synthesis of Heterocyclic Compounds
The chemical reactivity of thiazole and benzamide moieties has been harnessed in the synthesis of various heterocyclic compounds. These structural units are key intermediates in the preparation of compounds such as 1-benzofurans, indoles, and more complex derivatives, demonstrating the synthetic versatility of thiazole and benzamide-containing compounds for the development of pharmacologically active molecules (Petrov & Androsov, 2013).
Benzothiazole Derivatives as Pharmacological Agents
Benzothiazole derivatives have been extensively studied for a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The incorporation of benzothiazole structures into drug designs has led to the discovery of several potent drugs, showcasing the importance of this scaffold in medicinal chemistry (Sumit et al., 2020).
Optoelectronic Materials
The integration of benzothiazole and related moieties into π-extended conjugated systems has been explored for the creation of novel optoelectronic materials. These compounds exhibit promising properties for applications in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and sensors, highlighting the broad utility of thiazole and benzamide derivatives beyond pharmaceuticals (Lipunova et al., 2018).
properties
IUPAC Name |
N-(2-propan-2-ylphenyl)-4-(1,3-thiazol-2-yloxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-13(2)16-5-3-4-6-17(16)21-18(22)14-7-9-15(10-8-14)23-19-20-11-12-24-19/h3-13H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIONDPYBCBRJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-isopropylphenyl)-4-(thiazol-2-yloxy)benzamide |
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